REACTION_CXSMILES
|
C(O)(=O)/C=C/C(O)=O.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]2[O:19][C:18]3=[CH:20][S:21][CH:22]=[C:17]3[C:16](N3CCN(C)CC3)=[N:15][C:14]=2[CH:30]=1.[Cl:31]C1C=CC2OC3=CSC=C3C(N3CCN(C)CC3)=NC=2C=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]2[O:19][C:18]3=[CH:20][S:21][CH:22]=[C:17]3[C:16]([Cl:31])=[N:15][C:14]=2[CH:30]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.ClC=1C=CC2=C(N=C(C=3C(O2)=CSC3)N3CCN(CC3)C)C1.ClC=1C=CC3=C(N=C(C=2C(O3)=CSC2)N2CCN(CC2)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N=C(C=3C(O2)=CSC3)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |